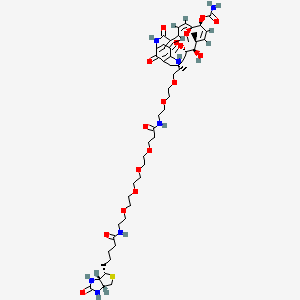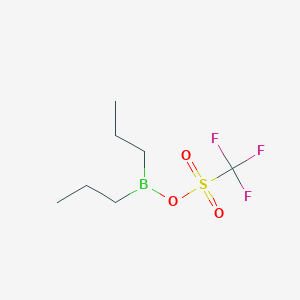
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane is an organoboron compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its unique properties. The compound is characterized by the presence of a boron atom bonded to two propyl groups and a trifluoromethylsulfonyl group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl(((trifluoromethyl)sulfonyl)oxy)borane typically involves the reaction of boron-containing precursors with trifluoromethanesulfonic anhydride. One common method includes the reaction of dibutylboron triflate with trifluoromethanesulfonic anhydride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in solution form, typically in dichloromethane or diethyl ether, to facilitate handling and storage .
Chemical Reactions Analysis
Types of Reactions
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Scientific Research Applications
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It has applications in the development of boron-containing drugs, which are being explored for their therapeutic potential.
Mechanism of Action
The mechanism by which dipropyl(((trifluoromethyl)sulfonyl)oxy)borane exerts its effects involves the activation of the boron atom. The trifluoromethylsulfonyl group enhances the electrophilicity of the boron atom, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including cross-coupling reactions and the formation of boron-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Dibutylboron trifluoromethanesulfonate: Similar in structure but with butyl groups instead of propyl groups.
Triflidic acid: Contains a trifluoromethylsulfonyl group but differs in its overall structure and acidity.
Uniqueness
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane is unique due to its specific combination of propyl groups and a trifluoromethylsulfonyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in synthetic chemistry. Its ability to participate in a wide range of reactions and its applications in various fields highlight its versatility and importance.
Properties
Molecular Formula |
C7H14BF3O3S |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
dipropylboranyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H14BF3O3S/c1-3-5-8(6-4-2)14-15(12,13)7(9,10)11/h3-6H2,1-2H3 |
InChI Key |
CLGHKJRDNWVTSN-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


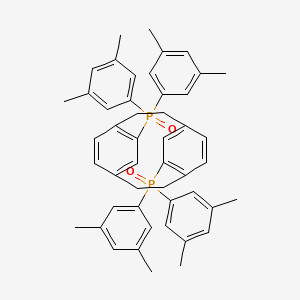
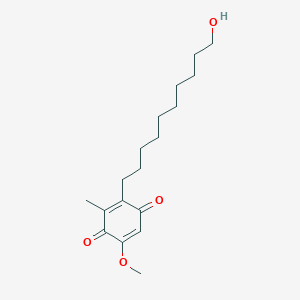
![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)


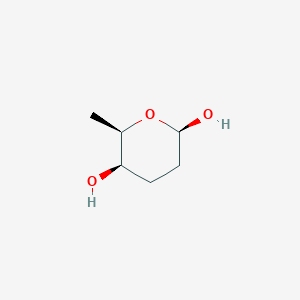
![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)
